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Compound of Interest

Compound Name: LRRK2 inhibitor 1

Cat. No.: B2725292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure-activity relationship

(SAR) for LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2

(LRRK2). LRRK2 is a critical drug target in the development of therapeutics for Parkinson's

disease, as mutations in the LRRK2 gene are a significant cause of both familial and sporadic

forms of the disease.[1][2][3] The G2019S mutation, in particular, enhances kinase activity,

suggesting that small molecule inhibitors could be beneficial therapeutic agents.[1] LRRK2-IN-1

was one of the first selective inhibitors identified and serves as a vital tool for studying LRRK2

biology.[1][3]

LRRK2-IN-1: Potency and Selectivity Profile
LRRK2-IN-1 is an ATP-competitive inhibitor that potently targets both wild-type (WT) LRRK2

and the common pathogenic G2019S mutant.[1] Its activity is significantly reduced against the

A2016T mutant, which is engineered to confer resistance to some kinase inhibitors.[1][2]

The inhibitory potency of LRRK2-IN-1 has been characterized through various biochemical and

cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
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Target IC50 (nM) Assay Conditions

LRRK2 (Wild-Type) 13
Biochemical Kinase Assay (0.1

mM ATP)[1][4]

LRRK2 (G2019S Mutant) 6
Biochemical Kinase Assay (0.1

mM ATP)[1][4]

LRRK2 (A2016T Mutant) 2450 Biochemical Kinase Assay[2]

LRRK2 (A2016T + G2019S) 3080 Biochemical Kinase Assay[2]

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure that

observed biological effects are due to the inhibition of the intended target. LRRK2-IN-1 was

evaluated against a large panel of kinases, demonstrating high selectivity.[1]

Off-Target Kinase IC50 / EC50 (nM) Assay Type

DCLK2 45 Biochemical Assay[4]

MAPK7 160 Cellular Assay[1][4]

AURKB > 1000 Biochemical Assay[4]

CHEK2 > 1000 Biochemical Assay[1][4]

MKNK2 > 1000 Biochemical Assay[4]

MYLK > 1000 Biochemical Assay[1][4]

NUAK1 > 1000 Biochemical Assay[4]

PLK1 > 1000 Biochemical Assay[4]

LRRK2 Signaling and the Mechanism of Inhibition
LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating various

downstream substrates, including a subset of Rab GTPases.[5][6] This signaling cascade is

implicated in cellular processes such as vesicle trafficking and autophagy.[2][7] The G2019S

mutation enhances this kinase activity, leading to cellular dysfunction. LRRK2-IN-1 inhibits this

process by blocking the ATP-binding site of the kinase domain. A key cellular consequence of
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LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935

(Ser910/Ser935), which disrupts its binding to 14-3-3 proteins and alters its localization within

the cell, causing it to form cytoplasmic aggregates.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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